ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo-benzimidazole core. Key structural attributes include:
- Substituents:
- A benzyl group at position 2.
- Methyl groups at positions 6 and 7 of the benzimidazole moiety.
- A 4-methylbenzoyl group at position 1.
- An ethyl ester at position 2.
- Molecular formula: C₃₀H₂₈N₂O₃ (inferred from structural analogs).
- Molecular weight: ~484.5 g/mol (estimated based on substituent contributions).
Its synthesis likely involves multi-step functionalization of the pyrrolo-benzimidazole scaffold, including acylation and esterification reactions.
Properties
CAS No. |
853317-97-2 |
|---|---|
Molecular Formula |
C30H28N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C30H28N2O3/c1-5-35-30(34)24-17-27(28(33)23-13-11-19(2)12-14-23)32-26-16-21(4)20(3)15-25(26)31(29(24)32)18-22-9-7-6-8-10-22/h6-17H,5,18H2,1-4H3 |
InChI Key |
KHTXMGDMOFAFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Precursor Synthesis
2-Aminobenzimidazole derivatives serve as starting materials. For example, 2-amino-5-chlorophenyl(phenyl)methanone undergoes condensation with diketones like cyclohexane-1,3-dione under acidic conditions (H2SO4, 150°C, 6 h) to form tetrahydroacridine intermediates. These intermediates are critical for subsequent aldol-crotonic condensations with aldehydes to introduce substituents.
Cyclization Strategies
Cyclization of the benzimidazole precursor with α,β-unsaturated carbonyl compounds under basic or acidic conditions forms the pyrrolo[1,2-a]benzimidazole core. A notable method involves photochemical condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one under UV light (312 nm, 2 h), achieving a 96% yield. Microwave-assisted synthesis in dimethylformamide (DMF) with triethylamine (Et3N) and MgSO4 as catalysts has also proven effective for similar systems, reducing reaction times.
Esterification at Position 3
The ethyl carboxylate group is introduced through esterification of a carboxylic acid intermediate. A common approach involves treating the acid with ethanol in the presence of a dehydrating agent like thionyl chloride (SOCl2) or using a Mitsunobu reaction. For instance, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6) was synthesized via esterification of the corresponding acid with ethanol under acidic conditions.
Reaction Optimization and Yield Enhancement
Achieving high yields in multi-step syntheses requires meticulous optimization. Key factors include:
Solvent and Temperature Effects
-
tert-Butyl alcohol at 100°C facilitates cyclization reactions, as seen in the synthesis of 6-benzyl-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (23% yield).
-
DMF under microwave irradiation accelerates reactions, reducing time from hours to minutes while maintaining yields above 90% in similar systems.
Catalytic Systems
Purification Techniques
Silica gel column chromatography with hexane:ethyl acetate (5:1 v/v) is standard for isolating intermediates. High-performance liquid chromatography (HPLC) may be employed for final product purification.
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction conditions and yields from analogous syntheses:
*Reported for structurally related compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Hydrolysis Conditions: Acidic or basic conditions (HCl, NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Insights:
The absence of a benzoyl group in the dihydro analog simplifies the structure, likely reducing steric hindrance and altering binding interactions.
Physicochemical Properties :
- The chloro-substituted analog (C₂₉H₂₅ClN₂O₃) has a higher molecular weight (485.0 vs. ~484.5) and greater lipophilicity (Cl > CH₃), which could influence membrane permeability and bioavailability .
- The ethyl ester in the target compound and its chloro analog may confer hydrolytic stability compared to methyl esters, though specific data are lacking.
Synthetic Considerations :
- Substituting 4-methylbenzoyl chloride for 4-chlorobenzoyl chloride in the acylation step would require tailored reaction conditions to account for differences in reactivity and steric effects.
Conformational Analysis :
- The fused pyrrolo-benzimidazole core may adopt puckered conformations, as described in Cremer and Pople’s ring puckering coordinates . Such conformational flexibility could influence binding to biological targets.
Research Findings and Data Gaps
- Structural Characterization : Crystallographic data for the target compound are unavailable. However, analogs like the chloro-substituted derivative were likely characterized using SHELX software for structure refinement .
- Biological Activity: No direct pharmacological data are provided. However, benzimidazole derivatives are known for kinase inhibition and anti-inflammatory activity; substituent effects (e.g., methyl vs. chloro) could modulate potency.
- Physical Properties : Missing data (e.g., melting point, solubility) limit quantitative comparisons. Inferring from substituent trends, the methyl-substituted compound may exhibit lower melting points than its chloro analog due to reduced polarity.
Biological Activity
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure can be represented as follows:
This indicates the presence of multiple functional groups that may contribute to its biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[1,2-a]benzimidazole derivatives. For instance, compounds in this class have shown significant inhibitory activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.
- Example Study : A study demonstrated that derivatives similar to ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a potential for synergistic effects in cancer treatment .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with a similar framework have been evaluated for their anti-inflammatory activities.
- Mechanism : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. Research indicates that these compounds can modulate the inflammatory response effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]benzimidazole derivatives. Modifications at various positions on the molecular structure can significantly influence their pharmacological profile.
Key Findings :
- Substituent Effects : The presence of electron-donating or withdrawing groups at specific positions can enhance or diminish activity.
- Ring Modifications : Alterations in the heterocyclic ring structure can lead to improved selectivity and potency against targeted biological pathways .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole:
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization, benzoylation, and esterification. Key steps include:
- Cyclocondensation : Formation of the pyrrolo-benzimidazole core using microwave-assisted or thermal conditions.
- Benzoylation : Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst.
- Esterification : Final carboxylate functionalization using ethyl chloroformate under basic conditions.
Yield optimization employs Design of Experiments (DoE) methodologies, such as factorial designs, to identify critical parameters (e.g., temperature, solvent polarity, and stoichiometry) . Reaction monitoring via HPLC or NMR ensures intermediate purity.
Advanced: How can computational quantum chemical methods enhance synthesis efficiency?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. For example:
- Reaction path searches (e.g., using the Berny algorithm) model energy barriers for cyclization steps, guiding solvent selection (e.g., DMF vs. THF) .
- Solvent effects are analyzed via continuum solvation models (COSMO-RS) to optimize polarity and dielectric constants.
- Machine learning pipelines integrate experimental data (e.g., yields, reaction times) to iteratively refine synthetic protocols .
Basic: What techniques confirm the compound’s three-dimensional structure and stereochemistry?
- X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and ring puckering amplitudes .
- NMR spectroscopy (¹H-¹³C HSQC, NOESY) identifies through-space interactions to validate substituent orientations.
- Electronic circular dichroism (ECD) correlates experimental spectra with DFT-simulated transitions to assign stereocenters .
Advanced: How do conformational discrepancies in crystallographic data impact bioactivity interpretation?
- Ring puckering analysis (via Cremer-Pople parameters) quantifies non-planar distortions in the benzimidazole core, which may alter binding pocket compatibility .
- Molecular dynamics simulations (100 ns trajectories) assess flexibility of the 4-methylbenzoyl group, revealing correlations between conformational stability and IC₅₀ values in enzyme assays .
- Contradictions between crystal structures and solution-phase conformations (observed via VT-NMR) necessitate multi-technique validation for structure-activity relationships (SAR) .
Basic: What biological activities are reported, and which assays are used for evaluation?
- Antimicrobial activity : Tested via broth microdilution (MIC against S. aureus and E. coli) .
- Kinase inhibition : Assayed using ADP-Glo™ kinase assays (e.g., targeting JAK2 or EGFR).
- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How to resolve contradictions between computational bioactivity predictions and experimental results?
- Binding free energy calculations (MM/PBSA or FEP) reconcile discrepancies in docking scores vs. experimental IC₅₀ by incorporating entropy and solvation effects .
- Metabolic stability assays (e.g., liver microsome studies) identify unmodeled in vivo degradation pathways.
- Crystallographic fragment screening maps unexpected binding pockets missed in silico .
Advanced: What strategies are recommended for designing SAR studies on derivatives?
- Pharmacophore modeling : Focus on the benzimidazole core and ester group as essential motifs for activity .
- Isosteric replacements : Substitute the 4-methylbenzoyl group with trifluoromethyl or boronate moieties to modulate lipophilicity .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 6,7-dimethyl groups) to bioactivity using multivariate regression .
Basic: What analytical methods ensure purity and stability during storage?
- HPLC-PDA : Monitors degradation products (e.g., ester hydrolysis) under accelerated stability conditions (40°C/75% RH).
- Mass spectrometry (HRMS) : Confirms molecular integrity via exact mass matching (±5 ppm).
- Thermogravimetric analysis (TGA) : Assesses thermal stability for lyophilization protocols .
Advanced: How can high-throughput screening (HTS) pipelines be adapted for this compound?
- Fragment-based screening : Uses X-ray crystallography (via SHELXC/D/E pipelines) to identify co-crystals with target proteins .
- Automated reaction robotics : Implements DoE-optimized conditions in 96-well plates for parallel synthesis of analogs .
- SPR biosensors : Measures real-time binding kinetics (kₐₙ/kₒff) for hit prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
